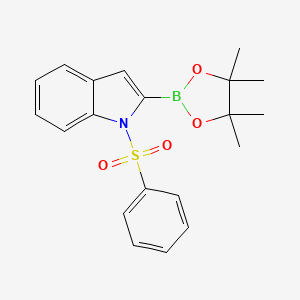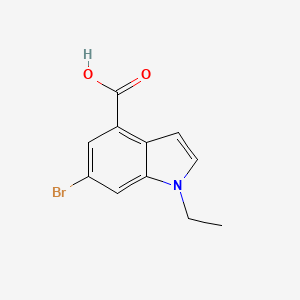
8-Bromo-3-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 3rd position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methoxyquinoline typically involves the bromination of 3-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or chloroform, and the reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is becoming more prevalent in industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
8-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The quinoline ring can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various 8-substituted-3-methoxyquinoline derivatives.
Oxidation Reactions: Products include quinoline-3-carboxylic acids or quinoline-3-aldehydes.
Reduction Reactions: Products include hydrogenated quinoline derivatives.
科学的研究の応用
8-Bromo-3-methoxyquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Bromo-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the quinoline ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
8-Bromo-3-methoxyisoquinoline: Similar in structure but with a different arrangement of the nitrogen atom in the ring.
8-Hydroxyquinoline: Lacks the methoxy group but has a hydroxyl group at the 8th position.
8-Aminoquinoline: Contains an amino group at the 8th position instead of a bromine atom.
Uniqueness
8-Bromo-3-methoxyquinoline is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.
特性
IUPAC Name |
8-bromo-3-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEOHZOCZKVWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,9S)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8059673.png)
![(1S,9S)-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8059674.png)
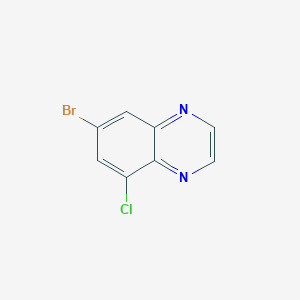
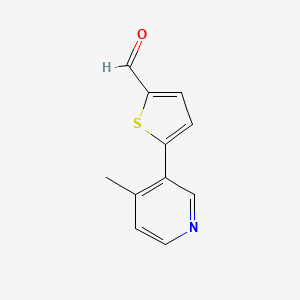
![6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8059694.png)


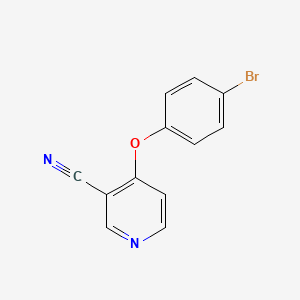
![3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid](/img/structure/B8059731.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)
